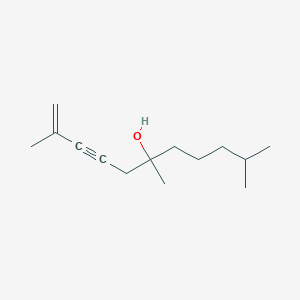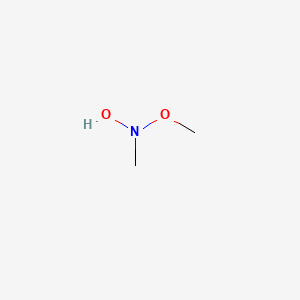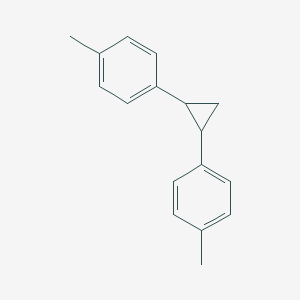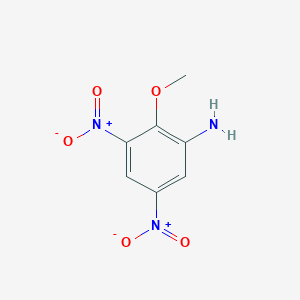![molecular formula C20H14BO2 B14301391 Bis[(naphthalen-2-yl)oxy]boranyl CAS No. 112500-99-9](/img/structure/B14301391.png)
Bis[(naphthalen-2-yl)oxy]boranyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(naphthalen-2-yl)oxy]boranyl is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of two naphthalen-2-yl groups attached to a boron atom through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(naphthalen-2-yl)oxy]boranyl typically involves the reaction of naphthalen-2-ol with a boron-containing reagent. One common method is the reaction of naphthalen-2-ol with boron trichloride (BCl3) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of boron trichloride. The general reaction scheme is as follows:
2C10H7OH+BCl3→(C10H7O)2BCl+2HCl
The intermediate product, Bis[(naphthalen-2-yl)oxy]boron chloride, can then be further purified and converted to this compound by treatment with a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as recrystallization or distillation to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(naphthalen-2-yl)oxy]boranyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The naphthalen-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield boronic acids or boronates.
- Reduction may produce borohydrides or other reduced boron species.
- Substitution can result in the formation of various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
Bis[(naphthalen-2-yl)oxy]boranyl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of Bis[(naphthalen-2-yl)oxy]boranyl involves its interaction with various molecular targets and pathways. In the context of Suzuki-Miyaura coupling reactions, the compound acts as a boron source that participates in the transmetalation step, where the boron atom transfers an organic group to a palladium catalyst. This process is crucial for the formation of carbon-carbon bonds in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Another organoboron compound used in Suzuki-Miyaura coupling reactions.
Boron trifluoride: A boron-containing compound with different reactivity and applications.
Triphenylborane: An organoboron compound with three phenyl groups attached to the boron atom.
Uniqueness
Bis[(naphthalen-2-yl)oxy]boranyl is unique due to the presence of naphthalen-2-yl groups, which impart specific electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
112500-99-9 |
|---|---|
Molekularformel |
C20H14BO2 |
Molekulargewicht |
297.1 g/mol |
InChI |
InChI=1S/C20H14BO2/c1-3-7-17-13-19(11-9-15(17)5-1)22-21-23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
InChI-Schlüssel |
DSJXTQOWOJGLMG-UHFFFAOYSA-N |
Kanonische SMILES |
[B](OC1=CC2=CC=CC=C2C=C1)OC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)


![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)

![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)


